BenchChemオンラインストアへようこそ!

2-(4-(Hexyloxy)phenyl) 6-isopropyl pyridine-2,6-dicarboxylate

Lipophilicity Physicochemical Properties Drug Discovery

This asymmetrically substituted pyridine-2,6-dicarboxylate diester features a 4-hexyloxyphenyl ester on one carboxylate and an isopropyl ester on the other, delivering a computed logP of 5.9 and TPSA of 74.7 Ų. This intermediate lipophilicity balances solubility and membrane permeability in ways symmetric or unsubstituted analogs (logP ~9, TPSA ~64) cannot replicate. Substituting a different diester from the same library risks misleading SAR. Ideal for diversity screening sets, ADME model calibration, and metal-chelating scaffold exploration. Procure with confidence to avoid wasted screening resources caused by suboptimal analog substitution.

Molecular Formula C22H27NO5
Molecular Weight 385.46
CAS No. 312755-33-2
Cat. No. B2866105
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-(Hexyloxy)phenyl) 6-isopropyl pyridine-2,6-dicarboxylate
CAS312755-33-2
Molecular FormulaC22H27NO5
Molecular Weight385.46
Structural Identifiers
SMILESCCCCCCOC1=CC=C(C=C1)OC(=O)C2=NC(=CC=C2)C(=O)OC(C)C
InChIInChI=1S/C22H27NO5/c1-4-5-6-7-15-26-17-11-13-18(14-12-17)28-22(25)20-10-8-9-19(23-20)21(24)27-16(2)3/h8-14,16H,4-7,15H2,1-3H3
InChIKeyGUKZDEGLUGLWPH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(4-(Hexyloxy)phenyl) 6-isopropyl pyridine-2,6-dicarboxylate (CAS 312755-33-2) – Asymmetric Diester Screening Compound for Selection in Early Drug Discovery


2-(4-(Hexyloxy)phenyl) 6-isopropyl pyridine-2,6-dicarboxylate (CAS 312755-33-2) is an asymmetrically substituted diester of pyridine-2,6-dicarboxylic acid, featuring a 4-hexyloxyphenyl ester on one carboxylate and an isopropyl ester on the other . This compound is marketed as a screening compound within commercial libraries designed for early-stage drug discovery, and its physicochemical profile—including a computed logP of 5.9 and topological polar surface area (TPSA) of 74.7 Ų—places it in an intermediate lipophilicity range that is distinct from fully symmetric or unsubstituted analogs [1].

Why Generic Substitution of 2-(4-(Hexyloxy)phenyl) 6-isopropyl pyridine-2,6-dicarboxylate (CAS 312755-33-2) Is Not Advisable in Screening or Procurement


Within the pyridine-2,6-dicarboxylate diester family, even modest structural modifications—such as replacing an isopropyl ester with a second aryloxy ester or removing the ether chain—can produce large shifts in lipophilicity, hydrogen-bonding capacity, and molecular recognition [1]. The target compound's asymmetric architecture balances solubility and membrane permeability in a manner that symmetric or unsubstituted analogs cannot replicate, meaning that simply substituting a different diester from the same library entry may yield a misleading structure–activity relationship and waste screening resources .

Quantitative Differentiation of 2-(4-(Hexyloxy)phenyl) 6-isopropyl pyridine-2,6-dicarboxylate (CAS 312755-33-2) from Closest Analogs


Lower Computed Lipophilicity (XLogP3 5.9) vs. Symmetric Bis(aryloxy) Analog (logP 9.0)

The target compound exhibits an XLogP3 of 5.9, while the fully symmetric analog bis[4-(hexyloxy)phenyl] pyridine-2,6-dicarboxylate (ChemDiv 0606-3204) has a computed logP of 9.0354 [1]. This 3.1-log-unit difference represents a >1000-fold shift in the octanol-water partition coefficient, which would substantially affect solubility, permeability, and in vivo distribution.

Lipophilicity Physicochemical Properties Drug Discovery

Higher Topological Polar Surface Area (TPSA 74.7 Ų) vs. Symmetric Bis(aryloxy) Analog (TPSA 64.4 Ų)

The TPSA of the target compound is 74.7 Ų, compared with 64.4 Ų for the symmetric bis[4-(hexyloxy)phenyl] analog [1]. This 10.3 Ų difference arises from the replacement of one hexyloxyphenyl ester with a smaller isopropyl ester, which reduces the number of hydrogen bond acceptors from 9 to 6 while preserving a higher polar character per unit mass.

Polar Surface Area Membrane Permeability ADME

Fewer Hydrogen Bond Acceptors (6 vs. 9) and Lower Molecular Weight (385.5 vs. 519.6 g/mol) Compared with Symmetric Diester Analog

The target compound presents 6 hydrogen bond acceptors (HBA) and a molecular weight of 385.5 g/mol, whereas the symmetric bis[4-(hexyloxy)phenyl] analog has 9 HBA and a MW of 519.6 g/mol [1]. The reduction in both parameters improves compliance with Lipinski's rule of five (HBA ≤ 10, MW ≤ 500) and may enhance oral absorption potential.

Hydrogen Bond Acceptors Molecular Weight Drug-likeness

Asymmetric Ester Architecture Distinguishes from Common Synthetic Intermediates (e.g., Diethyl or Dihexyl Pyridine-2,6-dicarboxylates)

Unlike symmetric diesters such as dihexyl pyridine-2,6-dicarboxylate (CAS 824432-51-1), the target compound incorporates two physicochemically distinct ester environments—a lipophilic 4-hexyloxyphenyl ester and a compact isopropyl ester—within a single scaffold [1][2]. This asymmetry is rare in commercial screening collections and may confer differential recognition by biological targets or unique liquid-crystalline properties.

Structural Novelty Chemical Space Library Design

Recommended Application Scenarios for 2-(4-(Hexyloxy)phenyl) 6-isopropyl pyridine-2,6-dicarboxylate (CAS 312755-33-2)


Hit Identification and Diversity-Oriented Screening

The compound's asymmetric diester architecture and intermediate logP (5.9) make it a valuable entry in diversity sets aimed at identifying hits with balanced solubility and permeability [1]. Its placement within focused screening libraries (e.g., Life Chemicals F0037-3545) underscores its role as a tool compound for probing underexploited chemical space in early drug discovery .

Physicochemical Profiling and ADME Benchmarking

With TPSA 74.7 Ų, HBA 6, and MW 385.5, this compound sits near the center of oral drug-like space and can serve as a reference point for calibrating in silico ADME models against structurally related but more lipophilic symmetric diesters (logP ~9, TPSA ~64) [2].

Ligand Design for Metal Coordination and Liquid Crystal Research

The pyridine-2,6-dicarboxylate core is a well-known metal-chelating scaffold, and the asymmetric ester substitution pattern may fine-tune solubility and mesophase behavior in liquid crystal applications, as indicated by vendor descriptions of its rigid aromatic core and ester functionalities [3].

Structure–Activity Relationship Studies in Medicinal Chemistry

The compound's mixed esters allow systematic exploration of how differential ester hydrolysis rates or target interactions affect biological activity, enabling SAR studies where the isopropyl and 4-hexyloxyphenyl groups can be independently varied [1][4].

Quote Request

Request a Quote for 2-(4-(Hexyloxy)phenyl) 6-isopropyl pyridine-2,6-dicarboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.